Metanephrine

Diagnostic sensitivity Specificity Plasma metanephrines

Metanephrine (CAS 5001-33-2) is the O-methylated extraneuronal metabolite of epinephrine, formed via COMT, and serves as a first-line biochemical marker for pheochromocytoma and paraganglioma. This high-purity (≥98%) reference standard is essential for LC-MS/MS calibration and QC in clinical diagnostic workflows. It is NOT interchangeable with normetanephrine or deconjugated fractions—plasma free metanephrine provides superior diagnostic sensitivity (97%) and specificity (93%). The crystalline solid offers ≥4-year stability at -20°C, enabling bulk procurement and reducing lot-to-lot variability. Prepared solutions are stable for 6 months at -80°C. Ideal for labs transitioning from HPLC-ECD to LC-MS/MS or developing veterinary ELISA assays.

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
CAS No. 5001-33-2
Cat. No. B195012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetanephrine
CAS5001-33-2
Synonyms4-[1-hydroxy-2-(methylamino)ethyl]-2-methoxyphenol; 
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCNCC(C1=CC(=C(C=C1)O)OC)O
InChIInChI=1S/C10H15NO3/c1-11-6-9(13)7-3-4-8(12)10(5-7)14-2/h3-5,9,11-13H,6H2,1-2H3
InChIKeyJWJCTZKFYGDABJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Metanephrine (CAS 5001-33-2): Clinical Diagnostic Reference Material for Pheochromocytoma Biomarker Quantification


Metanephrine (CAS 5001-33-2) is the O-methylated extraneuronal metabolite of epinephrine, formed via catechol-O-methyltransferase (COMT) . It serves as a first-line biochemical marker for the detection of catecholamine-secreting neuroendocrine tumors, specifically pheochromocytoma and paraganglioma [1]. As a reference standard and analytical material, metanephrine is supplied as a high-purity crystalline solid with defined solubility parameters and long-term stability profiles suitable for calibrating clinical diagnostic assays .

Why Substituting Metanephrine (CAS 5001-33-2) with Normetanephrine or Deconjugated Metanephrines Compromises Diagnostic Accuracy and Analytical Validity


Metanephrine is not interchangeable with normetanephrine (the norepinephrine metabolite) or deconjugated (total) metanephrine fractions in clinical or analytical workflows. These species exhibit distinct diagnostic performance characteristics, reference intervals, and tumor-type associations [1]. Normetanephrine and metanephrine demonstrate different tumor-type sensitivities: plasma free metanephrine provides superior sensitivity for epinephrine-producing pheochromocytomas, whereas normetanephrine predominates in norepinephrine-secreting tumors [2]. Furthermore, plasma free metanephrine measurements yield statistically superior diagnostic performance compared to deconjugated metanephrine assays, with sensitivity of 97% versus 92% (p=0.002) and specificity of 93% versus 89% (p=0.012) [3]. Substitution would directly invalidate method validation parameters and compromise clinical decision thresholds.

Quantitative Evidence Guide: Metanephrine (CAS 5001-33-2) Performance Differentiation Versus Comparator Analytes


Plasma Free Metanephrine Demonstrates Superior Diagnostic Sensitivity and Specificity Versus Deconjugated Metanephrine for Pheochromocytoma Detection

In a direct head-to-head diagnostic performance study of 262 reference subjects and 198 pheochromocytoma patients using liquid chromatography with electrochemical detection (LC-ECD), plasma free metanephrine measurements demonstrated statistically significant superiority over deconjugated (total) metanephrine measurements [1]. The free metabolite assay achieved sensitivity of 97% versus 92% for deconjugated (p=0.002) and specificity of 93% versus 89% (p=0.012). The area under the ROC curve for free metabolites was 0.986 compared to 0.965 for deconjugated metabolites (p<0.001) . For normetanephrine, median plasma free concentrations were 17-fold higher in patients versus reference population, representing a 72% larger difference than the 10-fold increase observed with deconjugated normetanephrine (p<0.001) [1]. In contrast, relative increases for free versus deconjugated metanephrine were similar, indicating that metanephrine's diagnostic advantage derives primarily from the free fraction measurement approach rather than inherent metabolite differences .

Diagnostic sensitivity Specificity Plasma metanephrines Pheochromocytoma LC-ECD

LC-MS/MS Method Validation for Plasma Free Metanephrine Quantification: Linearity, Precision, and Limit of Quantitation Parameters

A validated LC-MS/MS method using solid-phase extraction with weak cation-exchange mechanism for plasma free metanephrine and normetanephrine quantification established method performance parameters in accordance with FDA Bioanalytical Method Validation Guidance and CLSI C62-A [1]. For metanephrine, linearity was demonstrated over 0.11-13.92 nmol/L with correlation coefficients exceeding 0.999. The lower limit of quantification (LLOQ) was established at 0.11 nmol/L. Process efficiency at the lowest concentration was 121%, slightly exceeding the 100 ± 15% acceptance criterion due to matrix-induced ion enhancement, while all other tested concentrations fell within acceptable limits [2]. In comparison, an earlier LC-MS/MS method validation for plasma free metanephrine reported linearity of 0.20-10.0 nmol/L, interassay CV values for metanephrine at 0.60, 1.2, and 2.1 nmol/L of 9.2%, 6.8%, and 9.8% respectively (n=20), and mean recovery of 96% relative to deuterated internal standard [3]. This method demonstrated that LC-MS/MS provides a precise, rapid alternative to HPLC-ECD for quantifying low nanomolar plasma free metanephrine concentrations.

LC-MS/MS Method validation Plasma free metanephrine SPE Clinical chemistry

LC-MRM-MS Assay Provides Five-Fold Reduction in Analysis Time Versus HPLC-ECD for Urinary Metanephrine Quantification

A validated dilute-and-shoot LC-MRM-MS clinical assay for urinary metanephrines and catecholamines was developed and compared directly to an established HPLC-ECD clinical chemistry reference method [1]. The LC-MRM-MS method achieved a five-fold reduction in run time, decreasing from 25 minutes (HPLC-ECD) to 5 minutes per sample [2]. This validated assay employed a simple dilute-and-shoot sample preparation without derivatization, using C18 RP-UPLC-MRM-MS with positive-ion ESI and certified deuterated internal standards. Validation was performed according to CLSI C62-A guidelines, demonstrating accuracy, imprecision, sensitivity, specificity, carryover resistance, stability, and linearity [1]. The method enables high-throughput clinical laboratory implementation while maintaining analytical performance specifications required for neuroendocrine tumor screening.

LC-MRM-MS HPLC-ECD Urinary metanephrines Clinical assay Throughput

Metanephrine and Normetanephrine Exhibit Superior Urinary Stability Compared to Parent Catecholamines in Feline Diagnostic Specimens

In feline urine diagnostic applications, the metabolites normetanephrine and metanephrine demonstrate superior stability compared to parent catecholamines [1]. This enhanced stability is particularly advantageous in veterinary settings where urine sampling in the home environment reduces clinical stress effects and simplifies collection logistics. While parent catecholamines (epinephrine and norepinephrine) are subject to rapid degradation and require stringent preservation conditions, the O-methylated metabolites exhibit greater resilience, enabling more reliable diagnostic testing under practical field conditions [2]. This stability advantage has been documented in ELISA-based feline urine testing protocols, supporting the preferential use of metanephrine reference materials for veterinary diagnostic assay development.

Stability Urine Catecholamines Veterinary diagnostics Metanephrines

Metanephrine Reference Material Stability: ≥4 Years at -20°C Storage with Documented Purity of 99.8%

Commercial metanephrine reference material (CAS 5001-33-2) is supplied with documented long-term stability of ≥4 years when stored at -20°C as crystalline solid, with specified purity of 99.8% . For laboratory handling, the material is soluble in DMSO at 20 mg/mL with sonication and warming to 60°C. Storage stability for prepared solutions is specified as 6 months at -80°C and 1 month at -20°C . Plasma specimens containing metanephrine for clinical testing exhibit stability of 4 hours at room temperature, 14 days refrigerated, and 14 days frozen [1]. For urine specimens, stability is specified as 7 days ambient, 2 weeks refrigerated, and 1 month frozen at pH ≤3 [2]. These documented stability parameters provide procurement decision-makers with shelf-life and handling specifications essential for laboratory inventory planning and assay validation.

Reference material stability Purity Storage Procurement Quality control

High-Value Application Scenarios for Metanephrine (CAS 5001-33-2) Reference Material Based on Quantified Performance Evidence


Clinical Diagnostic Laboratory: LC-MS/MS Assay Calibration for Plasma Free Metanephrine Quantification in Pheochromocytoma Screening

Clinical laboratories implementing LC-MS/MS methods for plasma free metanephrine quantification require high-purity metanephrine reference material for calibration curve generation and quality control. The validated method parameters established for plasma free metanephrine—linearity range 0.11-13.92 nmol/L, LLOQ 0.11 nmol/L, and correlation coefficients >0.999—provide quantitative benchmarks for assay acceptance criteria [1]. The documented diagnostic superiority of plasma free metanephrine over deconjugated metanephrine (sensitivity 97% vs 92%, specificity 93% vs 89%) supports the clinical necessity of free metanephrine-specific calibration [2]. Laboratories transitioning from HPLC-ECD to LC-MRM-MS can leverage the five-fold throughput improvement (5-minute vs 25-minute run times) to increase daily sample capacity while maintaining CLSI C62-A validation compliance [3].

Reference Material Procurement: Long-Term Inventory Planning Based on Documented Stability Specifications

Procurement managers and laboratory directors can optimize inventory purchasing cycles based on the documented ≥4-year stability of metanephrine reference material when stored as crystalline solid at -20°C [1]. This extended shelf-life specification, combined with the high purity of 99.8%, enables bulk procurement strategies that reduce per-unit costs and minimize lot-to-lot variability in assay calibration. For prepared solutions, the specified stability windows (6 months at -80°C, 1 month at -20°C) inform laboratory workflow planning and reduce waste from expired working solutions [2]. These quantitative stability parameters directly translate to operational cost savings and assay consistency.

Veterinary Diagnostic Assay Development: Feline Pheochromocytoma Screening with Urinary Metanephrine ELISA

Veterinary diagnostic laboratories developing ELISA-based metanephrine assays for feline pheochromocytoma screening benefit from the superior urinary stability of metanephrine compared to parent catecholamines [1]. This stability advantage enables specimen collection in home environments, reducing clinical stress artifacts and simplifying sample transport logistics. The documented urinary specimen stability parameters—7 days ambient, 2 weeks refrigerated, 1 month frozen at pH ≤3—provide practical guidelines for veterinary practice specimen handling [2]. Procurement of metanephrine reference material rather than epinephrine aligns with the analyte stability requirements of this application scenario.

Method Development and Cross-Validation: Transitioning from HPLC-ECD to LC-MS/MS Platforms

Research and clinical laboratories transitioning metanephrine assays from HPLC-ECD to LC-MS/MS platforms require validated reference material for method cross-validation. Deming regression analysis comparing HPLC-ECD and LC-MS/MS results for metanephrine yielded a slope of 0.89 (95% CI 0.85-0.93) and y-intercept of 0.03 nmol/L (n=92 samples), demonstrating the systematic bias between methods that must be accounted for during platform migration [1]. The established linearity range of 0.20-10.0 nmol/L for LC-MS/MS provides method comparability parameters. Procurement of metanephrine reference material with documented purity and stability specifications ensures consistent calibration across both legacy and modern analytical platforms during the transition period [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Metanephrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.